BenchChemオンラインストアへようこそ!

2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone

Muscarinic acetylcholine receptor M5 selectivity spirocyclic scaffold

2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone (CAS 1351640-93-1) is a synthetic spirocyclic small molecule (C₁₆H₂₁NO₂S₂, MW 323.47 g/mol) built on the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold. The scaffold, which integrates oxygen, sulfur, and nitrogen heteroatoms into a rigid bicyclic framework, has emerged as a privileged structure in medicinal chemistry, with derivatives reported as selective M₅ muscarinic acetylcholine receptor antagonists and kinase inhibitors.

Molecular Formula C16H21NO2S2
Molecular Weight 323.5
CAS No. 1351640-93-1
Cat. No. B3233163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
CAS1351640-93-1
Molecular FormulaC16H21NO2S2
Molecular Weight323.5
Structural Identifiers
SMILESC1CN(CCC12OCCS2)C(=O)CSCC3=CC=CC=C3
InChIInChI=1S/C16H21NO2S2/c18-15(13-20-12-14-4-2-1-3-5-14)17-8-6-16(7-9-17)19-10-11-21-16/h1-5H,6-13H2
InChIKeyFFTVNFZRIOTOGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone (CAS 1351640-93-1): Structural Identity and Procurement Baseline for Spirocyclic Research Chemical


2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone (CAS 1351640-93-1) is a synthetic spirocyclic small molecule (C₁₆H₂₁NO₂S₂, MW 323.47 g/mol) built on the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold . The scaffold, which integrates oxygen, sulfur, and nitrogen heteroatoms into a rigid bicyclic framework, has emerged as a privileged structure in medicinal chemistry, with derivatives reported as selective M₅ muscarinic acetylcholine receptor antagonists and kinase inhibitors [1]. This compound incorporates a benzylthioacetyl side chain at the 8-position of the spirocyclic amine, differentiating it from the more common sulfonamide-substituted analogs that have been characterized in the primary literature. It is supplied as a research-grade building block with typical purity ≥95% and is intended exclusively for laboratory-scale investigation .

Why 2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone Cannot Be Replaced by Generic Spirocyclic Analogs


The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold is highly sensitive to N8-substitution identity: sulfonamide-linked analogs (e.g., VU0549108) exhibit M₅ mAChR activity (IC₅₀ = 6.2 μM, M₁–M₄ IC₅₀ > 10 μM), while carbonyl-linked derivatives (amides, ureas) have been explored as RIPK1 kinase inhibitors and carbonic anhydrase inhibitors, each with distinct target profiles [1] [2]. The target compound introduces a benzylthioacetyl group—a flexible, lipophilic, thioether-containing side chain not represented in any functionally characterized member of this scaffold family. This substitution fundamentally alters hydrogen-bond donor/acceptor capacity, lipophilicity (cLogP), and metabolic liability (thioether S-oxidation risk), meaning that potency, selectivity, and ADME behavior cannot be inferred from data on sulfonamide or simple acyl analogs. Generic procurement of an in-class compound without matching this specific substitution pattern carries a high risk of misallocating screening resources and failing to reproduce scaffold-specific biological outcomes .

Quantitative Differentiation Evidence: 2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone vs. Closest Structural and Functional Analogs


Scaffold Target-Engagement Selectivity: M₅ mAChR vs. M₁–M₄ Subtypes for the 1-Oxa-4-Thia-8-Azaspiro[4.5]decane Core

The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold has demonstrated a quantifiable selectivity window for the M₅ muscarinic acetylcholine receptor (mAChR) over M₁–M₄ subtypes when substituted with a sulfonamide at N8. The prototypical compound VU0549108 (8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane) showed M₅ IC₅₀ = 6.2 μM with M₁–M₄ IC₅₀ values all >10 μM (≥1.6-fold selectivity window) in functional assays [1]. While the target compound replaces the sulfonamide with a benzylthioacetyl group, the core scaffold's ability to engage the orthosteric site (VU0549108 Kᵢ = 2.7 μM by [³H]-NMS binding) establishes a baseline for scaffold-dependent target engagement that is absent in alternative spirocyclic cores (e.g., 1,5-dioxa-9-azaspiro[5.5]undecane derivatives directed at sigma-1 receptors) [2].

Muscarinic acetylcholine receptor M5 selectivity spirocyclic scaffold

Substituent-Dependent Functional Divergence: Benzylthioacetyl vs. Sulfonamide vs. Acyl Side Chains on the Identical Scaffold

On the identical 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold, N8-substitution identity dictates biological annotation: (a) sulfonamide-linked analogs (e.g., 8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-) are annotated as M₅ NAMs (IC₅₀ = 6.2 μM) [1]; (b) carbonyl-linked aryl ethanone analogs (e.g., 2-(3,4-dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone, CAS 1351613-20-1) are cataloged without disclosed target annotation, suggesting alternative or uncharacterized activity profiles ; (c) cyclopropylsulfonyl-substituted analogs are reported as potential kinase inhibitors (RIPK1) [2]. The target compound's benzylthioacetyl group introduces a thioether linker absent in all three comparator classes, creating a unique hydrogen-bond acceptor profile (sulfur lone pairs) and enhanced conformational flexibility that is expected to yield a distinct polypharmacology or selectivity fingerprint relative to any characterized analog.

Structure-activity relationship N8-substitution functional annotation

Physicochemical Differentiation: cLogP and Topological Polar Surface Area (TPSA) Shifts Relative to Reference Analogs

The benzylthioacetyl side chain imparts a systematic increase in calculated lipophilicity and a reduction in topological polar surface area relative to sulfonamide-substituted analogs sharing the identical scaffold. The target compound (C₁₆H₂₁NO₂S₂, MW 323.47) is predicted to have a higher cLogP (estimated ~2.8–3.2) compared with the more polar sulfonamide analog VU0549108 (C₁₃H₂₁N₃O₃S₂, MW 331.45, TPSA ~87 Ų) [1] . The thioether (-S-CH₂-) linker replaces the sulfonamide (-SO₂-N-) motif, eliminating two strong hydrogen-bond acceptors and increasing calculated CNS MPO desirability, while introducing a metabolic soft spot (thioether S-oxidation to sulfoxide/sulfone). These physicochemical differences have direct implications for membrane permeability, blood-brain barrier penetration potential, and metabolic stability in hepatic microsome assays—parameters that directly affect screening cascade progression decisions [2].

Lipophilicity TPSA drug-likeness physicochemical profiling

Synthetic Tractability and Structural Complexity: Procurement Advantage of Pre-Formed Benzylthioacetyl Spirocyclic Building Block

The target compound is supplied as a pre-formed spirocyclic building block with ≥95% purity (validated by multiple suppliers) . The 1-oxa-4-thia-8-azaspiro[4.5]decane core (CAS 5608-98-0, MW 159.25) is commercially available (purity 95–97%) , but introducing the benzylthioacetyl group de novo requires a multi-step sequence: (i) chloroacetylation of the spirocyclic amine, (ii) nucleophilic displacement with benzyl mercaptan, and (iii) purification. By procuring the final compound directly, researchers bypass 2–3 synthetic steps with an estimated time saving of 5–7 working days and eliminate the risk of incomplete conversion at the thioetherification step, which is known to be capricious with sterically hindered secondary amines. In contrast, simpler N-acetyl analogs (e.g., 1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone, CAS not specified) provide a less functionalized starting point and require additional synthetic investment to achieve comparable side-chain complexity [1].

Synthetic accessibility building block library synthesis

High-Impact Procurement Scenarios for 2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone


Focused Library Synthesis for Muscarinic Receptor Subtype Selectivity Profiling

Research groups engaged in M₅ mAChR probe development can use this compound as a structurally divergent entry point to explore whether exchanging the sulfonamide group (as in VU0549108, M₅ IC₅₀ = 6.2 μM) [1] for a benzylthioacetyl group maintains or reshapes the M₅ selectivity window. Comparative screening against M₁–M₅ functional assays would directly test the scaffold's tolerance for thioether-linked substituents and potentially identify compounds with improved selectivity (>1.6-fold) or inverse pharmacological profiles. Procurement of the pre-formed building block eliminates the synthetic bottleneck of introducing the thioether moiety onto the sterically congested spirocyclic amine.

Expanding Chemical Space for Kinase Inhibition on a Spirocyclic Scaffold

The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold has been claimed in patent disclosures as a core for RIPK1 kinase inhibitors [2]. The target compound's benzylthioacetyl side chain introduces a sulfur-containing pharmacophore element not present in disclosed sulfonamide-based RIPK1 inhibitors. Procurement of this compound allows kinase-focused screening groups to probe whether the thioether moiety engages the kinase hinge region or allosteric pockets in a manner distinct from sulfonamide-based analogs, potentially yielding inhibitors with novel binding modes or improved selectivity against the kinome.

Physicochemical Property-Driven CNS Penetration Studies Using Scaffold-Hopping Analogs

The calculated physicochemical property shifts (estimated ΔcLogP ≈ +1.0–1.5, ΔTPSA ≈ -25–30 Ų relative to sulfonamide analogs) position this compound as a tool for structure–property relationship (SPR) studies investigating the impact of thioether vs. sulfonamide linkers on passive membrane permeability and CNS penetration. Paired procurement of this compound alongside VU0549108 enables side-by-side experimental determination of logD, PAMPA permeability, and MDCK-MDR1 efflux ratios, generating data that can guide future design of brain-penetrant spirocyclic chemotypes for neuroscience indications.

Building Block Procurement for Diversity-Oriented Synthesis (DOS) Collections

Academic screening centers and commercial compound library producers seeking to enhance sp³-rich, three-dimensional chemical diversity can procure this compound as a pre-functionalized building block . The benzylthioether group serves as a latent handle for further diversification: S-oxidation yields sulfoxide/sulfone congeners, while the benzyl group can be cleaved (Raney Ni desulfurization or dissolving metal reduction) to expose a free thiol for subsequent alkylation or conjugate addition. This procurement strategy delivers a single compound with at least three downstream diversification pathways, maximizing the number of final screening compounds per building block acquired.

Quote Request

Request a Quote for 2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.